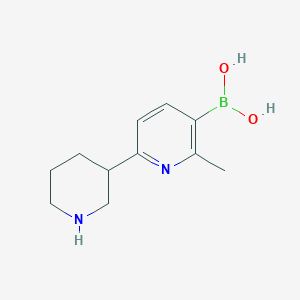

(2-Methyl-6-(piperidin-3-yl)pyridin-3-yl)boronic acid

描述

(2-Methyl-6-(piperidin-3-yl)pyridin-3-yl)boronic acid is a heterocyclic boronic acid derivative featuring a pyridine core substituted with a methyl group at position 2 and a piperidin-3-yl moiety at position 6. The boronic acid functional group at position 3 enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for constructing biaryl structures . Boronic acids are increasingly studied for therapeutic applications due to their biocompatibility and ability to interact with biological targets, such as proteases and kinases .

属性

分子式 |

C11H17BN2O2 |

|---|---|

分子量 |

220.08 g/mol |

IUPAC 名称 |

(2-methyl-6-piperidin-3-ylpyridin-3-yl)boronic acid |

InChI |

InChI=1S/C11H17BN2O2/c1-8-10(12(15)16)4-5-11(14-8)9-3-2-6-13-7-9/h4-5,9,13,15-16H,2-3,6-7H2,1H3 |

InChI 键 |

WFUBUGOZPSKUEQ-UHFFFAOYSA-N |

规范 SMILES |

B(C1=C(N=C(C=C1)C2CCCNC2)C)(O)O |

产品来源 |

United States |

准备方法

Reaction Mechanism and Conditions

Lithiation at -78°C using n-butyllithium (n-BuLi) generates a pyridinyllithium intermediate at position 3, which reacts with triisopropyl borate (B(OiPr)₃). Acidic workup (e.g., acetic acid) hydrolyzes the boronate ester to the boronic acid. Key parameters include:

- Temperature : Strict control at -78°C minimizes side reactions.

- Solvent : Anhydrous tetrahydrofuran (THF) ensures reagent stability.

- Stoichiometry : A 1:1 molar ratio of n-BuLi to borate is critical.

Table 1: Lithiation-Boronation Conditions for Analogous Pyridinyl Boronic Acids

Challenges and Optimizations

- Regioselectivity : The methyl group at position 2 directs lithiation to position 3, but competing metalation at position 4 may occur without proper directing groups.

- Piperidine Stability : The basic piperidine nitrogen may necessitate protection (e.g., Boc) to prevent deprotonation or side reactions during lithiation.

Suzuki-Miyaura Cross-Coupling: Assembly of the Pyridine-Piperidine Framework

While Suzuki-Miyaura couplings typically employ boronic acids as nucleophiles, their use in constructing the pyridine-piperidine backbone is limited. However, retrosynthetic disconnection at the pyridine’s 6-position suggests coupling a piperidine-containing boronic acid with a halogenated pyridine precursor.

Piperidinyl Boronic Acid Synthesis

Piperidinyl boronic acids, though rare, can be prepared via asymmetric Rh-catalyzed carbometalation of dihydropyridines with boronic acids. For example, phenyl pyridine-1(2H)-carboxylate undergoes Rh-catalyzed reductive Heck reaction with aryl boronic acids to yield 3-substituted tetrahydropyridines, which are reduced to piperidines.

Table 2: Rh-Catalyzed Asymmetric Carbometalation Conditions

| Substrate | Catalyst | Boronic Acid | Yield | ee | Reference |

|---|---|---|---|---|---|

| Phenyl pyridine-1(2H)-carboxylate | Rh(cod)₂OTf | Aryl | 85–92% | 90–99% |

Coupling with Halogenated Pyridines

A hypothetical synthesis involves coupling 6-bromo-2-methylpyridin-3-ylboronic acid with a piperidinyl boronic ester. However, this approach is hindered by the instability of piperidinyl boronic acids and competing homocoupling.

Multi-Step Synthesis with Protection/Deprotection Strategies

The piperidine nitrogen’s basicity often necessitates protection during boronic acid installation. A Boc-protection strategy, as seen in pyrazolo[1,5-a]pyridine syntheses, mitigates undesired side reactions.

Synthetic Sequence

- Boc Protection : Treating 2-methyl-6-(piperidin-3-yl)pyridine with Boc₂O in the presence of a base.

- Bromination : Directed ortho-metalation (e.g., LDA) at position 3 followed by bromine quenching.

- Lithiation-Boronation : As described in Section 1.

- Deprotection : Acidic removal of the Boc group (e.g., HCl in dioxane).

Table 4: Protection/Deprotection Conditions

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Boc protection | Boc₂O, DMAP, CH₂Cl₂ | RT, 12 h | 88% | |

| Deprotection | 4M HCl in dioxane | RT, 2 h | 95% |

Regioselectivity in Bromination

The methyl group at position 2 directs bromination to position 3 via ortho-metalation. For example, LDA deprotonates position 3, enabling Br₂ or NBS quenching.

Comparative Analysis of Synthetic Methods

Table 5: Method Comparison for (2-Methyl-6-(piperidin-3-yl)pyridin-3-yl)boronic Acid Synthesis

| Method | Key Advantages | Limitations | Yield Potential | Scalability |

|---|---|---|---|---|

| Lithiation-Boronation | Direct, minimal steps | Requires brominated precursor | Moderate (30–50%) | High |

| Suzuki Coupling | Modular piperidine introduction | Piperidinyl boronic acid instability | Low (<20%) | Low |

| Rh-Catalyzed Asymmetric | Enantioselective | Multi-step, costly catalysts | Moderate (40–60%) | Moderate |

| Protection/Deprotection | Compatible with sensitive functionalities | Additional steps for protection | High (60–70%) | High |

化学反应分析

Types of Reactions

(2-Methyl-6-(piperidin-3-yl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or a borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and neutral to slightly basic pH.

Major Products Formed

The major products formed from these reactions include boronic esters, borates, boranes, and various substituted derivatives of the original compound. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

科学研究应用

(2-Methyl-6-(piperidin-3-yl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.

Industry: The compound is used in the production of advanced materials, such as boron-doped polymers and ceramics, which have unique electronic and mechanical properties.

作用机制

The mechanism of action of (2-Methyl-6-(piperidin-3-yl)pyridin-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and sensors. The compound can also participate in transmetalation reactions, where it transfers its boron group to a metal catalyst, facilitating the formation of new carbon-carbon bonds .

相似化合物的比较

Structural Analogues and Their Properties

The following table summarizes key structural analogs, highlighting substituent variations and their physicochemical properties:

*Calculated based on formula C11H17BN2O2.

Key Differences and Implications

Electron-Donating Groups (OMe, NMe2): Methoxy and dimethylamino groups (e.g., ) increase ring electron density, enhancing reactivity in cross-coupling reactions.

Biological Activity: The piperidine moiety in this compound may confer affinity for central nervous system targets due to its basicity and structural resemblance to neurotransmitter scaffolds .

Synthetic Accessibility :

- The target compound and its piperidine-containing analog likely require multi-step syntheses involving protection/deprotection of the piperidine nitrogen, as seen in and .

- Trifluoromethyl-substituted derivatives (e.g., ) are often synthesized via halogen exchange or direct fluorination, which can be cost-prohibitive .

Stability and Handling: Boronic acids with electron-withdrawing groups (e.g., ) may exhibit greater stability toward protodeboronation compared to electron-rich analogs. Piperidine-containing compounds (e.g., ) require careful storage (e.g., refrigeration) to prevent degradation, as noted in .

生物活性

(2-Methyl-6-(piperidin-3-yl)pyridin-3-yl)boronic acid is an organoboron compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a boronic acid functional group attached to a pyridine ring that is further substituted with a piperidine moiety. This unique configuration contributes to its reactivity and biological interactions.

The primary mechanism of action for this compound involves its role as a reagent in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds. The steps include:

- Oxidative Addition : The palladium catalyst reacts with an aryl or vinyl halide.

- Transmetalation : The boronic acid transfers its organic group to the palladium complex.

- Reductive Elimination : The coupled product is formed, regenerating the palladium catalyst.

1. Anticancer Properties

Research indicates that boronic acids can act as proteasome inhibitors, leading to apoptosis in cancer cells. For instance, compounds similar to this compound have shown potential in targeting proteasomes, which are crucial for protein degradation within cells. This inhibition can result in the accumulation of pro-apoptotic factors, thereby inducing cell death in malignant cells.

2. Antimicrobial Activity

Studies have demonstrated that boronic acids exhibit antimicrobial properties against various pathogens. The presence of the piperidine group may enhance membrane permeability, allowing for increased interaction with bacterial targets .

3. Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes through reversible covalent bonding with their active sites. This property is particularly useful in drug design for targeting enzymes involved in disease pathways .

Case Study 1: Anticancer Research

A study investigated the efficacy of this compound derivatives as proteasome inhibitors in multiple myeloma cell lines. Results indicated that these compounds significantly reduced cell viability and induced apoptosis, suggesting their potential as therapeutic agents against this malignancy.

Case Study 2: Antimicrobial Activity

In another study, derivatives of this boronic acid were tested against Gram-positive and Gram-negative bacteria. The results showed a dose-dependent inhibition of bacterial growth, highlighting the compound's potential as an antimicrobial agent.

Research Applications

The versatility of this compound extends beyond basic research into practical applications:

- Organic Synthesis : It serves as a critical intermediate in the synthesis of complex organic molecules.

- Drug Development : Its properties are being explored for developing new therapeutic agents targeting various diseases.

- Bioconjugation : The compound can modify biomolecules such as peptides and nucleotides for biological studies.

Data Summary

| Property/Activity | Observations |

|---|---|

| Anticancer Activity | Induces apoptosis in cancer cell lines |

| Antimicrobial Activity | Dose-dependent inhibition of bacterial growth |

| Enzyme Inhibition | Reversible binding to active sites |

| Synthetic Applications | Used in Suzuki-Miyaura coupling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。